molecular formula C30H24N6O3 B2482892 2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) CAS No. 476634-17-0

2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)

Cat. No.: B2482892
CAS No.: 476634-17-0
M. Wt: 516.561
InChI Key: JLJWHBASKANZJN-UHFFFAOYSA-N
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Description

2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals due to their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the synthesis of advanced materials and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is unique due to its dual benzimidazole structure, which enhances its binding affinity and specificity towards biological targets. This structural feature makes it a promising candidate for drug development and other applications .

Properties

IUPAC Name

2-[2-[4-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6O3/c37-27(31-21-13-9-19(10-14-21)29-33-23-5-1-2-6-24(23)34-29)17-39-18-28(38)32-22-15-11-20(12-16-22)30-35-25-7-3-4-8-26(25)36-30/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJWHBASKANZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)COCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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